molecular formula C23H19N3O B4107129 N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)benzamide

N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)benzamide

Cat. No. B4107129
M. Wt: 353.4 g/mol
InChI Key: WOIVRYMNBYSSHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)benzamide, also known as Ro 15-4513, is a benzodiazepine derivative that has been widely used in scientific research. This compound is a potent antagonist of the GABAA receptor, which plays a critical role in the regulation of inhibitory neurotransmission in the central nervous system.

Mechanism of Action

N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)benzamide 15-4513 acts as a potent antagonist of the GABAA receptor, which is a ligand-gated ion channel that mediates the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system. N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)benzamide 15-4513 binds to a specific site on the GABAA receptor that is distinct from the benzodiazepine binding site, thereby blocking the effects of benzodiazepines on the receptor.
Biochemical and Physiological Effects:
N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)benzamide 15-4513 has been shown to have a number of biochemical and physiological effects on the GABAA receptor. This compound has been shown to reduce the binding of benzodiazepines to the receptor, decrease the amplitude of GABA-induced chloride currents, and increase the rate of desensitization of the receptor. These effects suggest that N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)benzamide 15-4513 acts as a potent antagonist of the GABAA receptor, blocking the effects of benzodiazepines on the receptor and reducing the inhibitory effects of GABA in the central nervous system.

Advantages and Limitations for Lab Experiments

N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)benzamide 15-4513 has several advantages as a tool for investigating the role of the GABAA receptor in the regulation of inhibitory neurotransmission. This compound is highly selective for the GABAA receptor and does not interact with other neurotransmitter receptors, making it a useful tool for studying the specific effects of GABAergic drugs. However, N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)benzamide 15-4513 has several limitations as well. This compound has a relatively short half-life in vivo, which limits its usefulness in animal studies. Additionally, N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)benzamide 15-4513 has been shown to have some off-target effects on other ion channels, which may confound its effects on the GABAA receptor.

Future Directions

There are several future directions for research involving N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)benzamide 15-4513. One area of interest is the development of new benzodiazepine antagonists that are more potent and selective than N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)benzamide 15-4513. Another area of interest is the use of N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)benzamide 15-4513 in combination with other drugs to investigate the role of the GABAA receptor in the regulation of inhibitory neurotransmission. Additionally, there is interest in using N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)benzamide 15-4513 to investigate the role of the GABAA receptor in the development of tolerance to benzodiazepines and other GABAergic drugs.

Scientific Research Applications

N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)benzamide 15-4513 has been widely used in scientific research as a tool to investigate the role of the GABAA receptor in the regulation of inhibitory neurotransmission. This compound has been used to study the effects of benzodiazepines on GABAA receptor function, the mechanism of action of benzodiazepine antagonists, and the role of the GABAA receptor in the development of tolerance to benzodiazepines.

properties

IUPAC Name

N-(2-methyl-3-phenyl-3H-1,5-benzodiazepin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O/c1-16-21(17-10-4-2-5-11-17)22(25-20-15-9-8-14-19(20)24-16)26-23(27)18-12-6-3-7-13-18/h2-15,21H,1H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOIVRYMNBYSSHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C(C1C3=CC=CC=C3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)benzamide
Reactant of Route 2
N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)benzamide
Reactant of Route 3
N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)benzamide
Reactant of Route 4
N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)benzamide
Reactant of Route 5
N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)benzamide
Reactant of Route 6
N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)benzamide

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